molecular formula C37H58O11 B10799741 [(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate

[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate

Cat. No.: B10799741
M. Wt: 678.8 g/mol
InChI Key: HZIBYJCDCHVSPK-GKLVOFDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate is a natural product found in Actaea europaea, Actaea elata, and Actaea cimicifuga with data available.

Properties

IUPAC Name

[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58O11/c1-17-13-20-28(32(5,6)43)48-37(47-20)27(17)34(8)24(45-18(2)38)14-36-16-35(36)12-11-23(46-29-26(41)25(40)19(39)15-44-29)31(3,4)21(35)9-10-22(36)33(34,7)30(37)42/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19+,20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIBYJCDCHVSPK-GKLVOFDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](OC3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate is a complex triterpenoid glycoside with a molecular formula of C37H58O11C_{37}H_{58}O_{11} and a molecular weight of 678.8 g/mol. This compound exhibits notable biological activities attributed to its unique structural features.

Antimicrobial Properties

Research has indicated that triterpenoid saponins similar to this compound possess antimicrobial activity against various pathogens. For instance:

  • Mechanism of Action : Triterpenoid saponins disrupt microbial membranes and inhibit essential metabolic processes.
  • Case Studies : A study reported effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli when treated with triterpenoid saponins derived from plant sources .

Cytotoxic Effects

The cytotoxicity of triterpenoid compounds has been widely studied:

  • Cell Lines : The compound has shown potential in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • IC50 Values : The IC50 values for similar compounds range between 10 to 50 µg/mL, indicating significant potency against tumor cells .

Immunomodulatory Activity

Triterpenoids have demonstrated immunomodulatory effects , enhancing the immune response:

  • Mechanism : They modulate cytokine production and activate immune cells like macrophages and lymphocytes.
  • Research Findings : Studies have shown that these compounds can increase the production of cytokines such as TNF-alpha and IL-6 in vitro .

Hypolipidemic Effects

The compound's potential in lipid regulation has been explored:

  • Cholesterol Reduction : In animal models, administration of triterpenoid saponins resulted in decreased serum cholesterol levels.
  • Mechanism : The proposed mechanism involves the inhibition of cholesterol absorption in the intestines and increased bile acid excretion .

Comparative Analysis of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of microbial membranes
CytotoxicInhibition of cancer cell proliferation
ImmunomodulatoryModulation of cytokine production
HypolipidemicInhibition of cholesterol absorption

Scientific Research Applications

Antimicrobial Activity

Research indicates that triterpenoid compounds similar to this one exhibit notable antimicrobial properties.

  • Mechanism of Action : These compounds disrupt microbial membranes and inhibit essential metabolic processes.
  • Case Studies : A study demonstrated effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli when treated with triterpenoid saponins derived from plant sources .

Cytotoxic Effects

The cytotoxicity of the compound has been widely studied in various cancer cell lines.

  • Cell Lines Tested : It has shown potential in inhibiting the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • IC50 Values : Similar compounds have IC50 values ranging from 10 to 50 µg/mL, indicating significant potency against tumor cells .

Immunomodulatory Activity

Triterpenoids have demonstrated immunomodulatory effects that enhance the immune response.

  • Mechanism : They modulate cytokine production and activate immune cells such as macrophages and lymphocytes.
  • Research Findings : Studies have indicated that these compounds can increase the production of cytokines like TNF-alpha and IL-6 in vitro .

Hypolipidemic Effects

The potential of this compound in lipid regulation has been explored.

  • Cholesterol Reduction : In animal models, administration of triterpenoid saponins resulted in decreased serum cholesterol levels.
  • Proposed Mechanism : The inhibition of cholesterol absorption in the intestines and increased bile acid excretion are suggested mechanisms .

Comparative Analysis of Biological Activities

Activity Type Description References
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.
CytotoxicityInhibits MCF-7 and HeLa cell proliferation; IC50 values between 10 to 50 µg/mL.
ImmunomodulationEnhances cytokine production; activates macrophages and lymphocytes.
HypolipidemicReduces serum cholesterol; inhibits intestinal absorption of cholesterol.

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